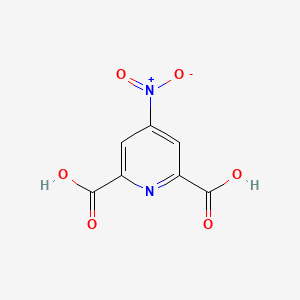

4-Nitropyridine-2,6-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTDAQKFBHYKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613581 | |

| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63897-10-9 | |

| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitropyridine-2,6-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 4-Nitropyridine-2,6-dicarboxylic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The presented synthesis is a multi-step process commencing with the readily available starting material, 2,6-lutidine. Each stage of the synthesis is elucidated with insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest due to its trifunctional nature, incorporating a pyridine core, two carboxylic acid moieties, and a nitro group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, functional materials, and metal-organic frameworks (MOFs).

A direct nitration of the parent 2,6-pyridinedicarboxylic acid (dipicolinic acid) is challenging due to the deactivating effect of the two electron-withdrawing carboxylic acid groups on the pyridine ring, rendering it less susceptible to electrophilic aromatic substitution. Therefore, a more strategic approach is warranted. The synthetic route detailed in this guide circumvents this issue by introducing the nitro group at an earlier stage, followed by the formation of the carboxylic acid functionalities.

The overall synthetic strategy is a four-step process:

-

N-Oxidation of 2,6-lutidine to activate the pyridine ring.

-

Nitration of the resulting N-oxide at the 4-position.

-

Deoxygenation of the N-oxide to restore the pyridine core.

-

Oxidation of the two methyl groups to yield the final dicarboxylic acid.

This pathway is designed to maximize yield and purity by leveraging well-established and reliable chemical transformations.

Reaction Schematics and Mechanistic Insights

The complete synthetic pathway is illustrated below:

Caption: A four-step synthetic pathway for this compound.

Step 1: N-Oxidation of 2,6-Lutidine

The initial step involves the N-oxidation of 2,6-lutidine. This is a crucial activating step. The introduction of the N-oxide functionality increases the electron density at the 4-position of the pyridine ring, thereby facilitating electrophilic aromatic substitution, specifically nitration.

Mechanism: The reaction typically proceeds via the reaction of the lone pair of electrons on the pyridine nitrogen with an oxygen-donating species, such as peroxyacetic acid generated in situ from hydrogen peroxide and acetic acid.

Step 2: Nitration of 2,6-Lutidine-N-oxide

With the pyridine ring activated, nitration can be achieved under standard nitrating conditions. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position.

Mechanism: The nitronium ion, generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich 4-position of the 2,6-lutidine-N-oxide ring. Subsequent loss of a proton re-aromatizes the ring, yielding 4-nitro-2,6-lutidine-N-oxide[1].

Step 3: Deoxygenation of 4-Nitro-2,6-lutidine-N-oxide

Following nitration, the N-oxide group is removed to revert to the pyridine core. This step is essential as the N-oxide can interfere with the subsequent oxidation of the methyl groups.

Mechanism: The deoxygenation can be accomplished using various reducing agents. A common and effective method involves the use of phosphorus trichloride (PCl₃). The oxygen of the N-oxide attacks the phosphorus atom, leading to a series of intermediates that ultimately result in the formation of the deoxygenated pyridine and phosphorus oxychloride. Care must be taken as this reaction can be exothermic.

Step 4: Oxidation of 4-Nitro-2,6-lutidine

The final step is the oxidation of the two methyl groups to carboxylic acids. This is a powerful transformation that requires a strong oxidizing agent.

Mechanism: Potassium permanganate (KMnO₄) is a highly effective oxidizing agent for this purpose. The reaction proceeds via a complex mechanism involving the formation of manganese species in various oxidation states. The methyl groups are progressively oxidized to alcohols, aldehydes, and finally to carboxylic acids. The reaction is typically carried out in an aqueous solution, and the product is isolated after acidification.

Detailed Experimental Protocols

Safety Precaution: All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2,6-Lutidine-N-oxide

Materials:

-

2,6-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Carbonate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine (1 mole) and glacial acetic acid (3 moles).

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.2 moles) dropwise, ensuring the temperature remains below 60°C.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain it for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,6-lutidine-N-oxide as a crystalline solid.

Step 2: Synthesis of 4-Nitro-2,6-lutidine-N-oxide

Materials:

-

2,6-Lutidine-N-oxide

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,6-lutidine-N-oxide (1 mole) to concentrated sulfuric acid (4 moles) while cooling in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.2 moles) to concentrated sulfuric acid (2 moles) in a separate flask, also cooled in an ice-salt bath.

-

Add the nitrating mixture dropwise to the solution of 2,6-lutidine-N-oxide, maintaining the reaction temperature between 0 and 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is 7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-nitro-2,6-lutidine-N-oxide.

Step 3: Synthesis of 4-Nitro-2,6-lutidine

Materials:

-

4-Nitro-2,6-lutidine-N-oxide

-

Phosphorus Trichloride (PCl₃)

-

Chloroform (dry)

-

Sodium Bicarbonate solution

Procedure:

-

Dissolve 4-nitro-2,6-lutidine-N-oxide (1 mole) in dry chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride (0.4 moles) dropwise. The reaction is exothermic.

-

After the addition, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice water.

-

Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of this compound

Materials:

-

4-Nitro-2,6-lutidine

-

Potassium Permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-nitro-2,6-lutidine (1 mole) in water.

-

Heat the mixture to 80-90°C.

-

Slowly add potassium permanganate (approximately 4-5 moles) in portions. The purple color of the permanganate will disappear as it reacts. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue heating the mixture for several hours until the purple color persists.

-

Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings, and cool the solution in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3.

-

The product will precipitate as a solid. Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,6-Lutidine | C₇H₉N | 107.15 | Colorless liquid |

| 2,6-Lutidine-N-oxide | C₇H₉NO | 123.15 | Crystalline solid |

| 4-Nitro-2,6-lutidine-N-oxide | C₇H₈N₂O₃ | 168.15[1] | Yellow solid |

| 4-Nitro-2,6-lutidine | C₇H₈N₂O₂ | 152.15 | Solid |

| This compound | C₇H₄N₂O₆ | 212.12 | Solid |

Conclusion

The synthesis of this compound is a multi-step process that can be successfully achieved through a strategic pathway involving N-oxidation, nitration, deoxygenation, and oxidation, starting from 2,6-lutidine. This guide provides a detailed and logical framework for researchers to produce this valuable compound. The provided protocols are based on established chemical principles and offer a solid foundation for the synthesis. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

"4-Nitropyridine-2,6-dicarboxylic acid chemical properties"

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic Acid

This guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in coordination chemistry, materials science, and pharmaceutical development. Designed for researchers and drug development professionals, this document synthesizes its core chemical properties, synthesis protocols, reactivity, and analytical characterization, grounding all claims in authoritative references.

Introduction: A Molecule of Strategic Importance

This compound, also known as 4-Nitrodipicolinic acid, belongs to the class of pyridinecarboxylic acids.[1][2] Its structure is characterized by a pyridine ring functionalized with two carboxylic acid groups at the 2 and 6 positions and a nitro group at the 4-position.[3] This unique arrangement of functional groups imparts a combination of desirable properties. The dicarboxylic acid motif provides a robust O,N,O-tridentate chelation site, making it an excellent ligand for forming stable complexes with a wide range of metal ions.[4][5][6] The electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the acidity of the carboxyl groups. These characteristics make it a valuable building block in the synthesis of metal-organic frameworks (MOFs), bioactive molecules, and chemical probes.[7][8]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][9] |

| Synonyms | 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid | [3][10] |

| CAS Number | 63897-10-9 | [3][8][9] |

| Molecular Formula | C₇H₄N₂O₆ | [3][8][9] |

| Molecular Weight | 212.12 g/mol | [3][8] |

| Appearance | Light yellow powder (typical for related compounds) | [11] |

| pKa (Predicted) | 2.21 ± 0.10 | [10] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [10] |

Structural Representation:

The molecule's structure combines the aromaticity of the pyridine ring with the functionality of two carboxylic acids and a nitro group.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

The most common synthetic route to this compound involves the nitration of a suitable precursor. Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is an ideal starting material due to its commercial availability and the activating effect of the hydroxyl group, which directs electrophilic substitution.[12][13] The synthesis of 4-nitropyridine derivatives often involves a nitration step followed by a reduction or modification step.[14]

Caption: Synthetic pathway from Chelidamic acid.

Protocol: Nitration of Chelidamic Acid

This protocol is based on established methods for the nitration of activated pyridine rings. The causality for using a strong acid mixture (fuming H₂SO₄/HNO₃) is to generate the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration. The pyridine nitrogen is protonated under these conditions, making the ring strongly electron-deficient; however, the hydroxyl group in chelidamic acid provides sufficient activation to enable the reaction.

Materials:

-

Chelidamic acid (1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid)[11]

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Deionized Water

-

Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of fuming sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 10.0 g (54.6 mmol) of chelidamic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Nitration: Prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 1 hour, maintaining the internal temperature between 0-10 °C. The use of mixed acids is a standard procedure for generating the nitronium ion necessary for this type of reaction.[14]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed slowly in a well-ventilated fume hood.

-

Precipitation and Isolation: The product, this compound, should precipitate as a solid upon quenching. Allow the mixture to stand for 1 hour to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Subsequently, wash with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting solid in a vacuum oven at 60-70 °C to a constant weight.

Chemical Reactivity and Coordination Chemistry

The reactivity of this compound is governed by its three functional groups.

Caption: Key reactivity pathways of the title compound.

-

Reactivity of the Nitro Group: The nitro group is a strong electron-withdrawing group, making the pyridine ring electron-deficient. This facilitates nucleophilic aromatic substitution at the 4-position, where the nitro group can act as a leaving group in the presence of strong nucleophiles (e.g., alkoxides, halides).[15] Furthermore, the nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Fe/HCl, H₂/Pd-C), providing a synthetic route to 4-aminopyridine-2,6-dicarboxylic acid, a valuable intermediate for further functionalization.

-

Reactivity of the Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides. The acidity of these protons is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the 4-nitro group.

-

Coordination Chemistry: The most significant application of this molecule is as a tridentate ligand. The nitrogen atom of the pyridine ring and the two carboxylate oxygen atoms form a pincer-like O,N,O donor set that binds strongly to metal ions.[4][5] This predictable and rigid binding motif is highly sought after in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[6][16] The choice of metal ion (e.g., transition metals, lanthanides) and reaction conditions (e.g., hydrothermal synthesis) can lead to the self-assembly of diverse structures, from 1D chains to complex 3D frameworks with potential applications in catalysis, gas storage, and sensing.[16][17]

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. While a complete experimental dataset is not available in the provided sources, the expected spectral features can be inferred from its constituent parts and related molecules like pyridine-2,6-dicarboxylic acid.[18][19]

| Technique | Expected Features | Rationale / Comparison |

| ¹H NMR | A sharp singlet in the aromatic region (δ 8.5-9.0 ppm). Two exchangeable broad singlets for the carboxylic acid protons (>10 ppm). | The two protons at the 3 and 5 positions are chemically equivalent due to the molecule's symmetry, resulting in a single peak. The strong deshielding is due to the electronegative nitrogen, nitro group, and carboxyl groups. The parent pyridine-2,6-dicarboxylic acid shows aromatic protons at ~8.4 ppm.[18] |

| ¹³C NMR | Expected signals for the carboxyl carbons (δ ~165-170 ppm), the C-NO₂ carbon (δ ~150-155 ppm), and the remaining aromatic carbons. | The chemical shifts are influenced by the electronic environment. Specific assignments would require 2D NMR experiments. |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1730), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 and ~1340-1380), and C=N/C=C ring stretches (~1580-1620). | These are characteristic vibrational frequencies for carboxylic acids and aromatic nitro compounds. The exact positions can confirm the presence of these functional groups. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 212. Fragmentation would likely involve the loss of CO₂, H₂O, and NO₂. | The molecular weight of 212.12 g/mol corresponds to the expected molecular ion.[3] Fragmentation patterns of related pyridine carboxylic acids show characteristic losses of COOH or CO₂.[20] |

Applications in Research and Development

The unique structural and electronic features of this compound position it as a versatile tool for scientists.

-

Drug Development: Pyridine carboxylic acid scaffolds are present in a vast number of drugs.[2] The title compound can serve as a starting material or fragment for synthesizing novel therapeutic agents. The amino derivative, obtained via reduction, is a particularly useful building block for creating compounds that can interact with biological targets through hydrogen bonding and ionic interactions.

-

Materials Science: As a linker in MOFs, it can be used to create porous materials with tailored properties. The nitro group can be post-synthetically modified within the framework to introduce new functionalities or can be used to tune the electronic properties of the material.[8]

-

Chelation and Inhibition: The parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is a well-known metal chelator and has been investigated as an inhibitor for metallo-β-lactamases.[6][21] The 4-nitro derivative offers a platform to explore how electronic modifications affect this chelation ability and inhibitory potential.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant, yet underexplored, potential. Its well-defined coordination geometry makes it an attractive ligand for supramolecular chemistry and materials design. Its reactive handles—the reducible nitro group and the versatile carboxylic acids—provide a rich platform for synthetic transformations, opening avenues for the development of novel pharmaceuticals and functional materials. This guide has outlined its core properties and provided a foundation for its synthesis and application, encouraging further investigation by the scientific community.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071).

- CymitQuimica. (n.d.). CAS 138-60-3: Chelidamic acid.

- Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.

- MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.

- PubChem. (n.d.). This compound.

- ChemScene. (n.d.). 63897-10-9 | this compound.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 63897-10-9.

- MedchemExpress.com. (n.d.). Chelidamic acid | Amino Acid Decarboxylase Inhibitor.

- Wikipedia. (n.d.). Chelidonic acid.

- ChemicalBook. (2025). Chelidamic acid | 138-60-3.

- ResearchGate. (n.d.). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.

- ChemicalBook. (n.d.). 4-Nitro-2,6-pyridinedicarboxylic acid | 63897-10-9.

- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- PubChem. (n.d.). Chelidamic Acid.

- RSC Publishing. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures.

- PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.

- NIST. (n.d.). 4-Pyridinecarboxylic acid.

- SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid.

- NIH. (n.d.). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1.

- Sigma-Aldrich. (n.d.). Pyridine-2,6-dicarboxylic acid for synthesis 499-83-2.

- ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.

- FooDB. (2010). Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167).

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid | 499-83-2.

Sources

- 1. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H4N2O6 | CID 21422153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-2,6-dicarboxylic acid | 499-83-2 [amp.chemicalbook.com]

- 7. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 8. chemscene.com [chemscene.com]

- 9. This compound | CAS 63897-10-9 [matrix-fine-chemicals.com]

- 10. 4-Nitro-2,6-pyridinedicarboxylic acid | 63897-10-9 [chemicalbook.com]

- 11. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 12. CAS 138-60-3: Chelidamic acid | CymitQuimica [cymitquimica.com]

- 13. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sciencemadness.org [sciencemadness.org]

- 16. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 4-Pyridinecarboxylic acid [webbook.nist.gov]

- 21. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic Acid (CAS No. 63897-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridine-2,6-dicarboxylic acid (CAS No. 63897-10-9), a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines detailed synthesis and purification protocols, and explores its current and prospective applications in drug discovery and development. Particular emphasis is placed on its role as a versatile building block for creating complex molecular architectures, including its utility as a linker in the burgeoning field of metal-organic frameworks (MOFs).

Introduction: Unveiling a Versatile Pyridine Derivative

This compound is a substituted pyridine derivative characterized by the presence of two carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position of the pyridine ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable scaffold in organic synthesis. The electron-withdrawing nature of the nitro group and the coordinating capabilities of the dicarboxylic acid moieties render it a subject of interest for the development of novel therapeutic agents and functional materials. Pyridine-based molecules are a cornerstone in pharmaceutical development, with a significant percentage of FDA-approved drugs containing this heterocyclic motif[1]. The strategic functionalization of the pyridine ring, as seen in this compound, offers a pathway to modulate the physicochemical and pharmacological properties of resulting compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 63897-10-9 | [2] |

| Molecular Formula | C₇H₄N₂O₆ | [2] |

| Molecular Weight | 212.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid | [2] |

| Appearance | Solid (predicted) | |

| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)--INVALID-LINK--[O-] | [2] |

| InChIKey | BMTDAQKFBHYKLJ-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Reference)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the parent pyridine-2,6-dicarboxylic acid in DMSO-d₆, characteristic signals are observed in the aromatic region around 8.2-8.3 ppm[3]. For this compound, the protons at the 3 and 5 positions would be expected to show a downfield shift due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon signals of the pyridine ring and the carboxylic acid groups in pyridinedicarboxylic acids have been assigned[4]. For the 4-nitro derivative, the carbon at the 4-position would be significantly deshielded.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of pyridine-2,6-dicarboxylic acid shows a broad band in the 3200-3000 cm⁻¹ range, which is assigned to the O-H stretching vibrations of the carboxylic acid groups. A strong absorption around 1689 cm⁻¹ is attributed to the C=O (carbonyl) vibration[5]. For this compound, additional characteristic peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry of pyridine-2,6-dicarboxylic acid shows a molecular ion peak corresponding to its molecular weight[6]. For this compound, a molecular ion peak at m/z 212 would be expected, along with characteristic fragmentation patterns.

-

Synthesis and Purification

The synthesis of this compound can be approached through several strategic pathways, primarily involving the nitration of a pre-existing pyridine-2,6-dicarboxylic acid scaffold or the oxidation of appropriately substituted pyridine precursors.

Synthetic Pathways: A Strategic Overview

Two plausible synthetic routes are presented below, based on established organic chemistry principles. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Figure 1: Proposed synthetic pathways for this compound.

Experimental Protocol: Synthesis via Nitration of Chelidamic Acid

This protocol is a generalized procedure based on the nitration of aromatic compounds and should be optimized for safety and yield.

Materials:

-

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add chelidamic acid to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification Protocol: Recrystallization

High purity is often essential for applications in drug development and materials science. Recrystallization is a standard method for purifying the crude product.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol-water mixture)

-

Activated carbon (optional)

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality allows this molecule to act as an organic linker, bridging metal ions to form extended, porous structures known as metal-organic frameworks (MOFs). The nitro group can be further functionalized post-synthesis to tailor the properties of the MOF for specific applications, such as gas storage, separation, and catalysis.

Figure 2: Schematic representation of MOF formation.

Building Block in Medicinal Chemistry

Pyridine carboxylic acids are recognized as important scaffolds in the discovery of new enzyme inhibitors and other biologically active molecules[7]. The presence of the nitro group in this compound offers several strategic advantages:

-

Modulation of Electronic Properties: The electron-withdrawing nitro group can influence the pKa of the carboxylic acids and the overall electron density of the pyridine ring, which can be crucial for binding to biological targets.

-

Synthetic Handle: The nitro group can be readily reduced to an amino group, which can then be further derivatized to introduce a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR). This transformation opens up pathways to a diverse library of compounds for biological screening.

-

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of a molecule to its target protein.

While specific biological activity for this compound is not extensively reported, its structural similarity to other biologically active pyridine dicarboxylates suggests its potential as a starting point for the design of novel inhibitors for various enzymes. For instance, pyridine-2,6-dicarboxylic acid derivatives have been investigated as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical target in combating antibiotic resistance[8].

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Inhalation: May cause respiratory irritation. Move to fresh air if inhaled.

-

Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.

-

Eye Contact: May cause serious eye irritation. Rinse cautiously with water for several minutes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant untapped potential, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the synthesis of complex molecules with tailored properties. While its primary reported application is as a linker in MOFs, its potential as a scaffold for the development of novel therapeutics warrants further investigation. This technical guide provides a foundational understanding of this compound, aiming to facilitate its broader application in innovative research and development endeavors.

References

- 1. PhytoBank: 1H NMR Spectrum (PHY0065416) [phytobank.ca]

- 2. This compound | C7H4N2O6 | CID 21422153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR [m.chemicalbook.com]

- 4. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]

- 7. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 8. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridine-2,6-dicarboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its core structural features, physicochemical properties, and established synthetic methodologies. The narrative emphasizes the causality behind its reactivity and explores its applications in coordination chemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Introduction and Foundational Concepts

This compound, also known as 4-Nitro-2,6-pyridinedicarboxylic acid, is a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid)[1][2]. The strategic placement of a nitro group at the C4 position of the pyridine ring, flanked by two carboxylic acid groups at the C2 and C6 positions, imparts unique electronic properties and reactivity to the molecule. These features make it a valuable precursor for the synthesis of a wide range of functional molecules, including bioactive compounds and chemical probes for biological research[3]. Its rigid, tridentate chelation site also makes it a significant ligand in coordination chemistry and the design of metal-organic frameworks (MOFs)[4][5]. Understanding the interplay between its structural components is crucial for leveraging its full synthetic potential.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics govern its behavior in chemical reactions and biological systems.

Core Chemical Identity

The foundational identity of this compound is defined by its IUPAC name, molecular formula, and unique identifiers.

A generalized workflow for the one-pot synthesis of the target compound.

Reactivity and Key Applications

The chemical behavior of this compound is dominated by the interplay of its three functional groups, making it a versatile tool in several scientific domains.

Principles of Reactivity

-

Electrophilicity of the Pyridine Ring : The pyridine nitrogen and the two carboxyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. The nitro group further intensifies this effect, making the ring electron-deficient.

-

Nucleophilic Aromatic Substitution : This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution. The nitro group at the 4-position is a particularly good leaving group, especially when the pyridine nitrogen is quaternized or present as an N-oxide. Studies on 4-nitropyridine-N-oxide show that the nitro group can be readily displaced by various nucleophiles.[8][9]

-

Coordination Chemistry : The nitrogen atom and the two carboxylate groups form a classic O,N,O-tridentate pincer ligand.[10] This geometry is highly effective for chelating metal ions. The deprotonated form, 4-nitropyridine-2,6-dicarboxylate, can form stable complexes with a wide range of metal ions, including transition metals and lanthanides.[5][11][12] The stability of these complexes makes this molecule a valuable component in the construction of coordination polymers and MOFs.

Field-Proven Applications

-

Drug Development and Medicinal Chemistry : Pyridine carboxylic acid isomers are foundational scaffolds in a vast number of drugs.[13] The dicarboxylic acid motif is a known inhibitor of various enzymes. While specific applications of the 4-nitro derivative are less documented, it serves as a crucial intermediate. The nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of potential therapeutic agents.[3]

-

Metal-Organic Frameworks (MOFs) : The rigid structure and defined coordination sites of pyridine-2,6-dicarboxylic acid and its derivatives make them excellent linkers for MOFs.[4] These materials have applications in gas storage, catalysis, and separation. The nitro group can be used to tune the electronic properties and pore environment of the resulting framework.

-

Inhibitor Scaffolds : Pyridine-2,6-dithiocarboxylic acid, a related compound, has been identified as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance.[14] This highlights the potential of the pyridine-2,6-dicarboxylate scaffold in designing new enzyme inhibitors.

Summary and Future Outlook

This compound is a molecule of significant synthetic interest, characterized by a highly functionalized and electron-deficient pyridine core. Its structure provides a robust platform for creating complex molecular architectures through reactions involving its carboxylic acid and nitro groups. While modern one-pot syntheses have made its derivatives more accessible,[3][15] further research into its direct synthesis and reactivity is warranted.

The future applications of this compound are promising, particularly in the fields of medicinal chemistry as a precursor for novel therapeutics and in materials science for the design of functional MOFs with tailored properties. Its capacity for strong metal chelation also suggests potential in areas such as catalysis and chemical sensing. As the demand for novel molecular entities grows, the utility of such versatile building blocks will undoubtedly continue to expand.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 63897-10-9. Retrieved from [Link]

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. Retrieved from [Link]

- Yoshida, K., et al. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

- Perrin, L., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics.

-

Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

-

Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2003). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. Retrieved from [Link]

-

National Institutes of Health. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (2000). The supramolecular structure of pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Pyridinedicarboxylic acid. NIST WebBook. Retrieved from [Link]

-

PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Retrieved from [Link]

Sources

- 1. 4-Nitro-2,6-pyridinedicarboxylic acid | 63897-10-9 [chemicalbook.com]

- 2. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]

- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 4. chemscene.com [chemscene.com]

- 5. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C7H4N2O6 | CID 21422153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 63897-10-9 [matrix-fine-chemicals.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic acid

This guide provides a comprehensive technical overview of 4-Nitropyridine-2,6-dicarboxylic acid, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a derivative of pyridine, distinguished by two carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position. This specific arrangement of functional groups imparts unique electronic properties and steric configurations, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural similarity to dipicolinic acid (pyridine-2,6-dicarboxylic acid), a well-known metal chelator and component of bacterial spores, suggests a rich potential for applications in coordination chemistry, materials science, and medicinal chemistry. Pyridine-2,6-dicarboxylic acid derivatives are known to be important building blocks for creating bioactive molecules and chemical probes for biological research[1]. This guide aims to serve as a foundational resource for scientists looking to leverage the capabilities of this versatile compound.

Core Physicochemical and Computed Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its effective application in research and development. The properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for forming intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [2][3][4] |

| Molecular Weight | 212.12 g/mol | [3][4][5] |

| CAS Number | 63897-10-9 | [2][3][4] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid | [3][5] |

| Predicted Boiling Point | 522.5 ± 50.0 °C | [5] |

| Predicted Density | 1.774 g/cm³ | [5] |

| Predicted pKa | 2.21 ± 0.10 | [5] |

| Topological Polar Surface Area (TPSA) | 130.63 Ų | [3] |

| Computed logP | 0.3862 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 3 | [3] |

The TPSA and logP values are computationally predicted and provide an indication of a molecule's potential bioavailability. A higher TPSA is generally associated with lower membrane permeability, while the logP value reflects its lipophilicity.

Synthesis and Purification: A Guided Protocol

Proposed Synthesis Workflow

The proposed synthesis involves the nitration of Chelidamic acid using a mixture of nitric and sulfuric acids. This is a standard and effective method for introducing a nitro group onto an aromatic ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Chelidamic acid (1,4-dihydro-4-oxo-2,6-pyridinedicarboxylic acid)[7]

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid. Once cooled to 0-5 °C, add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts.

-

-

Reaction: To the cooled nitrating mixture, add 5.0 g of chelidamic acid in small portions over 30 minutes, ensuring the temperature does not exceed 15 °C.

-

Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours with continuous stirring.

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

-

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Causality: Pouring the acidic reaction mixture into a large volume of ice water serves two purposes: it quenches the reaction and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Causality: Washing removes residual acids and any water-soluble impurities.

-

-

Purification: The crude product can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from similar compounds[8][9].

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | - A singlet at ~8.5-9.0 ppm corresponding to the two equivalent protons on the pyridine ring (H-3 and H-5).- A broad singlet at >13 ppm for the two carboxylic acid protons. |

| ¹³C NMR (in DMSO-d₆) | - A signal for the carboxyl carbons (~165 ppm).- Signals for the pyridine ring carbons, with the carbon attached to the nitro group (C-4) shifted downfield (~150-155 ppm) and the carbons adjacent to the nitrogen (C-2, C-6) also downfield (~145-150 ppm).- A signal for the remaining ring carbons (C-3, C-5) at ~125-130 ppm. |

| FT-IR (KBr pellet) | - A broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp, strong peak around 1700-1730 cm⁻¹ (C=O stretch of carboxylic acid).- Strong, sharp peaks around 1530-1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340-1360 cm⁻¹ (symmetric NO₂ stretch).- Peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching of the pyridine ring. |

| Mass Spec. (ESI-) | - Expected [M-H]⁻ at m/z 211.00.- Potential fragmentation includes loss of CO₂ (m/z 167.01) and NO₂ (m/z 166.02). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective. For example:

-

Solvent A: Water with 0.1% Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or 280 nm.

-

Injection Volume: 10 µL.

Causality: The C18 stationary phase provides a nonpolar environment. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier used to elute the compound from the column. This method allows for the separation of the target compound from potential impurities and starting materials[10].

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for several applications:

-

Coordination Chemistry: Like its parent compound, dipicolinic acid, it can act as a tridentate O,N,O-pincer ligand for various metal ions[11]. The electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complexes, potentially leading to novel catalysts or materials with unique photophysical properties.

-

Medicinal Chemistry: The pyridine-2,6-dicarboxylic acid scaffold is present in molecules that inhibit enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), which is involved in antibiotic resistance[12]. The nitro-substituted derivative could be a precursor for synthesizing new enzyme inhibitors. The nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of potential drug candidates.

-

Precursor for Functional Materials: The dicarboxylic acid functionality allows for its incorporation into metal-organic frameworks (MOFs) or polymers. The nitro group offers a site for post-synthetic modification, enabling the tuning of the material's properties.

Safety and Handling

Hazard Identification:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C[5].

Conclusion

This compound is a compound with significant untapped potential. Its well-defined structure and versatile functional groups make it an attractive building block for creating a wide array of more complex molecules. This guide has provided a comprehensive overview of its properties, a logical and detailed synthesis protocol, and robust methods for its characterization. It is hoped that this technical resource will empower researchers to explore the full potential of this valuable chemical entity in their respective fields, from developing novel therapeutics to engineering advanced materials.

References

-

This compound | CAS 63897-10-9 . Matrix Fine Chemicals. [Link]

-

This compound | C7H4N2O6 | CID 21422153 . PubChem. [Link]

-

Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) . OIST Groups. [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes . MDPI. [Link]

-

Chelidonic acid . Wikipedia. [Link]

-

Chelidamic Acid | C7H5NO5 | CID 8743 . PubChem. [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine . ResearchGate. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]

-

Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 . National Institutes of Health (NIH). [Link]

-

2,6-Pyridinedicarboxylic acid . NIST WebBook. [Link]

-

The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids . Semantic Scholar. [Link]

- Two stage process for preparing 2,6-pyridinedicarboxylic acid.

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. This compound | CAS 63897-10-9 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H4N2O6 | CID 21422153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-2,6-pyridinedicarboxylic acid | 63897-10-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 138-60-3: Chelidamic acid | CymitQuimica [cymitquimica.com]

- 8. youtube.com [youtube.com]

- 9. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 10. Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Nitropyridine-2,6-dicarboxylic Acid: An In-depth Technical Guide

Introduction

4-Nitropyridine-2,6-dicarboxylic acid is a key heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its rigid pyridine core, substituted with two carboxylic acid moieties and a strongly electron-withdrawing nitro group, imparts unique electronic and coordination properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides a comprehensive overview of the spectroscopic data for this compound, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. The presented data is a synthesis of established spectroscopic principles and data from closely related analogs, offering a predictive yet robust analytical framework for researchers.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted at the 2 and 6 positions with carboxylic acid groups and at the 4-position with a nitro group. This substitution pattern dictates its chemical behavior and spectroscopic signature. The electron-withdrawing nature of the nitro group and the carboxylic acid groups significantly influences the electron density distribution within the pyridine ring, which is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrational modes of its carboxylic acid, nitro, and substituted pyridine moieties.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid organic compound is the thin solid film method.[1]

-

Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[1]

-

Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface. Using a pipette, deposit a drop of the sample solution onto the center of the plate.[1]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[1]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: Process the acquired data to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for this compound based on the known ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and References |

| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) | The broadness is due to hydrogen bonding.[2] |

| 3100-3000 | Medium | C-H stretch (Aromatic) | Characteristic for sp² C-H bonds in aromatic rings.[3] |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch is a very strong and characteristic absorption.[2] |

| 1550-1475 | Strong | N-O asymmetric stretch (Nitro group) | Aromatic nitro compounds show a strong asymmetric stretch in this region.[4][5] |

| 1360-1290 | Strong | N-O symmetric stretch (Nitro group) | The symmetric stretch is also a strong and characteristic absorption for nitro groups.[4][5] |

| 1610-1580 | Medium | C=C and C=N ring stretching (Pyridine) | Vibrations of the pyridine ring skeleton. |

| 1300-1200 | Medium | C-O stretch and O-H bend (Carboxylic acid) | Coupled vibrations of the carboxylic acid group. |

| 920-880 | Medium-Weak | Out-of-plane C-H bend (Aromatic) | Bending vibrations of the aromatic C-H bonds. |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the strong and broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimers. The presence of two strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ will be a clear indication of the nitro group.[4][5] The strong carbonyl absorption around 1700 cm⁻¹ will confirm the presence of the carboxylic acid groups. The aromatic C-H stretching and ring vibrations will provide evidence for the pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard protocol for obtaining high-resolution NMR spectra of an organic compound is as follows.[2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely insoluble in CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Caption: Workflow for obtaining an ESI mass spectrum.

Predicted Mass Spectral Data

The molecular weight of this compound (C₇H₄N₂O₆) is 212.12 g/mol . [6][7]

| m/z | Ion | Rationale |

|---|---|---|

| 213.01 | [M+H]⁺ | Protonated molecular ion, expected in positive ion mode. |

| 235.00 | [M+Na]⁺ | Sodiated molecular ion, commonly observed as an adduct. |

| 211.00 | [M-H]⁻ | Deprotonated molecular ion, expected in negative ion mode. |

| 167.01 | [M-NO₂]⁺ or [M-H-CO₂]⁻ | Fragmentation involving the loss of the nitro group or a carboxyl group. |

| 123.02 | [M-2CO₂]⁺ or [M-H-2CO₂]⁻ | Fragmentation involving the loss of both carboxyl groups. |

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 213. An adduct with sodium, [M+Na]⁺, at m/z 235 is also likely to be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 211 should be the base peak. Fragmentation is expected to occur via the loss of the nitro group (-46 Da) and the carboxylic acid groups as CO₂ (-44 Da). The observation of these fragment ions can help to confirm the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Experimental Protocol: Acquiring the UV-Vis Spectrum

A standard procedure for obtaining the UV-Vis spectrum of a compound in solution is as follows. [8]

-

Solvent Selection: Choose a solvent that does not absorb in the UV-Vis region of interest and in which the compound is soluble (e.g., ethanol, methanol, or water).

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the range of 0.2 to 1.0.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement: Fill another quartz cuvette with the sample solution and record its UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

Caption: Workflow for obtaining a UV-Vis spectrum.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring with a nitro group.

| λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale and References |

| ~220-240 | High | π → π | This transition is characteristic of the pyridine ring. |

| ~270-290 | Moderate | n → π or π → π* | The presence of the nitro group and carboxylic acid groups will cause a bathochromic (red) shift of the absorption bands of the pyridine ring. [9] |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum will likely exhibit two main absorption bands. The higher energy band (shorter wavelength) corresponds to a π → π* transition of the pyridine ring. The lower energy band (longer wavelength) is likely a combination of n → π* and π → π* transitions, and its position and intensity will be significantly influenced by the electron-withdrawing nitro and carboxylic acid groups. These substituents extend the conjugation and lower the energy gap for electronic transitions, resulting in absorption at longer wavelengths compared to unsubstituted pyridine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed experimental protocols and the interpretation of the expected spectral data offer a valuable resource for researchers working with this compound. The synergistic use of IR, NMR, MS, and UV-Vis spectroscopy allows for a thorough and unambiguous characterization of this important molecule, which is crucial for its application in drug development and materials science. The provided rationale, grounded in established spectroscopic principles and data from analogous structures, ensures a high degree of confidence in the predicted spectral features.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

-

Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

RSC Publishing. (2012). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Rutgers University-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Massachusetts Lowell. (2001). UV RECORDING SPECTROPHOTOMETRY. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000243). Retrieved from [Link]

-

SpringerLink. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

National Institutes of Health. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0065416). Retrieved from [Link]

-

ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis diffuse reflectance spectra of 4-vinylpyridine-2,6-dicarboxylic.... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 6. This compound | C7H4N2O6 | CID 21422153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic Acid: Synthesis, Properties, and Applications